(1-Acetoxy-2,2,5,5-tetramethyl-delta-3-pyrroline-3-methyl) Methanesulfonate
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Description
“(1-Acetoxy-2,2,5,5-tetramethyl-delta-3-pyrroline-3-methyl) Methanesulfonate” is a chemical compound with the molecular formula C12H21NO5S and a molecular weight of 291.36 . It is a highly reactive, thiol-specific spin-label analogue .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation:CC(=O)ON1C(C)(C)C=C(COS(=O)(=O)C)C1(C)C
. This notation provides a text-based representation of the molecule’s structure.
Scientific Research Applications
Catalytic Applications
- Bio-renewable Ionic Liquid Catalyst : A study by Tamaddon and Azadi (2018) introduced Nicotinium methane sulfonate (NMS), derived from nicotine and methane sulfonic acid, as a bio-renewable, efficient, and economic ionic liquid catalyst. It showed excellent catalytic activity in synthesizing 2-amino-3-cyanopyridines from malononitrile, aromatic aldehydes, methyl ketones, and ammonium acetate under solvent-free conditions, highlighting its potential as a recyclable and nature-based catalyst Tamaddon & Azadi, 2018.
Synthetic Chemistry
- Cascade Reaction for Pyrrolines and Pyrroles : Chen et al. (2013) explored cascade reactions of nitroallylic acetates with methanesulfonyl 2-aminoethanones, producing either 3-pyrrolines or pyrroles depending on reaction solvents and temperatures. This study suggests a versatile synthetic route for these compounds, potentially useful in various chemical syntheses Chen et al., 2013.
Analytical Chemistry
- Determination of Methyl Methanesulfonate : A method developed by Zhou et al. (2017) for determining methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid using high-performance liquid chromatography with ultraviolet detection highlights the importance of accurate analytical techniques in monitoring potentially genotoxic impurities in pharmaceuticals Zhou et al., 2017.
Environmental Chemistry
- Methanesulfonic Acid Degradation : Research on novel bacterial strains capable of utilizing methanesulfonic acid as a carbon and energy source by De Marco et al. (2000) sheds light on the microbial degradation pathways of methanesulfonates, contributing to our understanding of environmental bioremediation processes De Marco et al., 2000.
Properties
IUPAC Name |
[2,2,5,5-tetramethyl-3-(methylsulfonyloxymethyl)pyrrol-1-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5S/c1-9(14)18-13-11(2,3)7-10(12(13,4)5)8-17-19(6,15)16/h7H,8H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXVRAGHABYUKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ON1C(C=C(C1(C)C)COS(=O)(=O)C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652417 |
Source
|
Record name | [1-(Acetyloxy)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl]methyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887352-13-8 |
Source
|
Record name | [1-(Acetyloxy)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl]methyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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